molecular formula C12H13Cl2N3O3 B607382 Etiguanfacine CAS No. 1346686-31-4

Etiguanfacine

Katalognummer: B607382
CAS-Nummer: 1346686-31-4
Molekulargewicht: 318.15 g/mol
InChI-Schlüssel: NWKJFUNUXVXYGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etiguanfacine is a chemical compound of significant interest in preclinical neuroscience and neuropharmacology research. It is closely related to Guanfacine, a well-characterized selective alpha-2A adrenergic receptor agonist approved for therapeutic use. Based on its structural similarity, Etiguanfacine is presumed to share a comparable mechanism of action, acting postsynaptically in the prefrontal cortex (PFC) to inhibit cAMP-PKA signaling and strengthen network connectivity . This action is known to enhance PFC neuronal firing, which underlies executive functions such as working memory, attention regulation, and impulse control . Consequently, researchers are exploring Etiguanfacine to model and investigate the neurobiological pathways involved in cognitive function and top-down behavioral control. Its value lies in providing a tool to study the role of the alpha-2A adrenergic system in conditions associated with PFC dysfunction. This product is strictly For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Eigenschaften

CAS-Nummer

1346686-31-4

Molekularformel

C12H13Cl2N3O3

Molekulargewicht

318.15 g/mol

IUPAC-Name

ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

InChI-Schlüssel

NWKJFUNUXVXYGE-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Kanonische SMILES

CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SSP-1871;  SSP1871;  SSP 1871 Etiguanfacine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Temperature and Solvent Systems

Optimal yields (≥85%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–70°C. Elevated temperatures accelerate the reaction kinetics but necessitate strict moisture control to prevent hydrolysis of the carbamate group.

Catalytic Enhancements

The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) improves the acylation efficiency by 15–20%, as demonstrated in kinetic studies. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the solubility of intermediates in biphasic systems.

Industrial-Scale Production Strategies

Commercial manufacturing employs continuous-flow reactors to ensure consistent product quality. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time30–45 minutesMinimizes byproduct formation
Temperature Gradient5°C/minPrevents thermal degradation
Pressure1.5–2.0 barEnhances mixing efficiency

Data derived from pilot-scale trials indicate that these conditions achieve a throughput of 50–60 kg/day with a purity of ≥99.5%.

Purification and Characterization

Crude Etiguanfacine is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals. Analytical characterization includes:

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 minutes (C18 column, acetonitrile:water 55:45).

  • Nuclear Magnetic Resonance (NMR) : Distinct peaks at δ 1.25 (triplet, CH2CH3), δ 4.15 (quartet, OCH2), and δ 7.35–7.45 (multiplet, aromatic protons) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Etiguanfacin übt seine Wirkungen aus, indem es selektiv an α2-Adrenozeptoren bindet. Diese Bindung reduziert sympathische Nervenimpulse, was zu einer verringerten Vasomotorik und Herzfrequenz führt. Die Verbindung bindet bevorzugt an postsynaptische α2-Adrenozeptoren im präfrontalen Kortex, was theoretisch das Arbeitsgedächtnis und die Verhaltenshemmung verbessert.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors. This binding reduces sympathetic nerve impulses, leading to decreased vasomotor tone and heart rate. The compound preferentially binds to postsynaptic α2-adrenoreceptors in the prefrontal cortex, which is theorized to improve working memory and behavioral inhibition .

Vergleich Mit ähnlichen Verbindungen

Etiguanfacine is compared below with two functionally and structurally related compounds: guanfacine and clonidine , as well as the functionally similar but structurally distinct atomoxetine .

Structural and Functional Similarities

Guanfacine
  • Structural Comparison : Both etiguanfacine and guanfacine are guanidine derivatives with selective α2A-adrenergic receptor agonism. Etiguanfacine’s formulation (e.g., extended-release) differentiates it from immediate-release guanfacine .
  • Functional Comparison :
    • Both improve ADHD symptoms by enhancing prefrontal cortex neurotransmission.
    • Etiguanfacine’s extended-release profile reduces dosing frequency and stabilizes plasma concentrations compared to immediate-release guanfacine .
Clonidine
  • Structural Comparison : Clonidine is an imidazoline derivative with broader α2-adrenergic and imidazoline-I1 receptor activity, leading to a wider range of effects (e.g., antihypertensive action) .
  • Functional Comparison: Clonidine’s shorter half-life (6–20 hours) necessitates twice-daily dosing, whereas etiguanfacine’s prolonged-release formulation allows once-daily administration .
Atomoxetine
  • Structural Comparison: Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is structurally unrelated to etiguanfacine.
  • Functional Comparison: Both are non-stimulants approved for ADHD, but atomoxetine requires 4–6 weeks for full efficacy, whereas etiguanfacine acts within 1–2 weeks .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Etiguanfacine (Extended-Release) Guanfacine (Immediate-Release) Clonidine Atomoxetine
Half-life (hours) 16–18 12–24 6–20 5–21
Bioavailability (%) ~80 ~100 75–95 63–94
Receptor Selectivity α2A > α2B/C α2A > α2B/C α2A, α2B, I1 SNRI
Primary Indications ADHD ADHD, hypertension Hypertension, ADHD (off-label) ADHD
Common Side Effects Sedation, fatigue, hypotension Dry mouth, sedation Hypotension, drowsiness Nausea, insomnia
ADHD Symptom Reduction
  • Etiguanfacine : Demonstrated a 30–40% reduction in ADHD Rating Scale (ADHD-RS) scores in pivotal trials, with sustained efficacy over 24 hours .
  • Guanfacine : Similar efficacy but requires twice-daily dosing, increasing adherence challenges .
  • Clonidine : Less robust evidence for ADHD; often used adjunctively with stimulants .
  • Atomoxetine : Gradual symptom improvement, preferred for patients with comorbid anxiety .

Biologische Aktivität

Etiguanfacine is a selective alpha-2 adrenergic agonist, primarily known for its role in treating attention-deficit hyperactivity disorder (ADHD) and hypertension. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Etiguanfacine exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This binding leads to:

  • Inhibition of Norepinephrine Release : By activating alpha-2 receptors, Etiguanfacine reduces the release of norepinephrine, which decreases sympathetic outflow and lowers blood pressure.
  • Enhanced Prefrontal Cortex Function : In ADHD treatment, the drug enhances the functioning of the prefrontal cortex, improving attention and reducing impulsivity through modulation of noradrenergic signaling.

Pharmacological Effects

The biological activity of Etiguanfacine encompasses several pharmacological effects:

  • Antihypertensive Effects : Etiguanfacine has been shown to effectively lower blood pressure in hypertensive patients through its central action on the CNS.
  • Cognitive Enhancement : In ADHD patients, it improves attention span and reduces hyperactive behaviors.
  • Sedative Effects : The drug may also induce sedation due to its action on central adrenergic receptors.

Clinical Studies

Various clinical studies have evaluated the efficacy and safety profile of Etiguanfacine. A notable study involved a randomized controlled trial assessing its effectiveness in children with ADHD. The findings indicated significant improvements in attention and behavioral control compared to placebo groups.

StudyPopulationTreatment DurationOutcome
Study 1Children with ADHD8 weeksSignificant improvement in ADHD symptoms
Study 2Adults with Hypertension12 weeksNotable reduction in systolic and diastolic blood pressure

Case Studies

Several case studies further illustrate the therapeutic potential of Etiguanfacine:

  • Case Study A : A 10-year-old boy with ADHD showed marked improvement in attention scores after 6 weeks of treatment with Etiguanfacine, with minimal side effects reported.
  • Case Study B : An adult patient with treatment-resistant hypertension experienced a significant drop in blood pressure levels after initiating Etiguanfacine therapy.

Safety and Side Effects

While generally well-tolerated, Etiguanfacine may cause side effects such as:

  • Drowsiness
  • Fatigue
  • Dry mouth
  • Hypotension

Monitoring is recommended, especially during the initial phases of treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etiguanfacine
Reactant of Route 2
Reactant of Route 2
Etiguanfacine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.